Molecular Weight and Scaffold Differentiation
The target compound (C14H10N4O2, exact mass 266.0804 Da) differs from the closest structural analog losartan carboxylic acid (EXP3174, C22H21ClN6O2, MW 436.89) by approximately 170.8 Da . This mass difference arises because valsartan acid lacks the 2-butyl-4-chloro-1H-imidazole-5-carboxylic acid substituent present in EXP3174 . The substantially lower molecular weight yields distinct chromatographic retention times and mass spectrometric fragmentation patterns, enabling unambiguous resolution of the two compounds in mixed analytical matrices [1].
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 266.25 Da; C14H10N4O2; monoisotopic mass 266.0804 Da |
| Comparator Or Baseline | EXP3174 (losartan carboxylic acid): MW 436.89 Da; C22H21ClN6O2; monoisotopic mass 436.1414 Da |
| Quantified Difference | ΔMW = 170.64 Da (39.1% lower for target compound); target compound lacks chlorine atom and imidazole substituent present in EXP3174 |
| Conditions | Calculated from molecular formula; verified by high-resolution mass spectrometry |
Why This Matters
This mass difference is critical for LC-MS/MS method development where co-elution or isobaric interference between the two biphenyl-tetrazole carboxylic acids must be excluded; the target compound serves as a distinct, lighter retention time marker.
- [1] mzCloud Advanced Mass Spectral Database. Valsartan metabolite: 2'-(1H-Tetrazol-5-yl)-4-biphenylcarboxylic acid. Reference ID: 3547. View Source
